2-Chlor-5-Aminophenol

Übersicht

Beschreibung

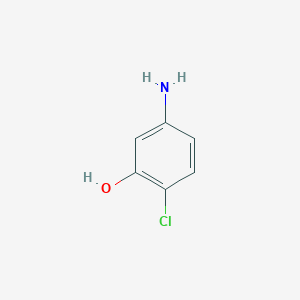

2-Chloro-5-aminophenol is an organic compound with the molecular formula C6H6ClNO. It is a white crystalline solid that is soluble in water and exhibits neutral pH properties. This compound is known for its applications in the chemical industry, particularly as a precursor in the synthesis of dyes, pigments, and other chemical intermediates .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-aminophenol has several applications in scientific research:

Wirkmechanismus

Target of Action

It’s known that chlorophenols and their derivatives, including 2-chloro-5-aminophenol, are used in the manufacture of dyes, drugs, pesticides, and other industrial products .

Mode of Action

For instance, they can participate in condensation reactions with other compounds to form complex structures .

Biochemical Pathways

2-Chloro-5-aminophenol is part of the degradation pathway of 4-chloronitrobenzene . It can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant .

Result of Action

It’s known that chlorophenols and their derivatives are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-aminophenol. For instance, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C . It’s also known that the compound is light-sensitive .

Biochemische Analyse

Biochemical Properties

2-Chloro-5-aminophenol is involved in various biochemical reactions. It is part of the degradation pathway of 4-chloronitrobenzene . The degradation of 2-Chloro-5-aminophenol involves enzymes such as chloronitrobenzene nitroreductase (CnbA) and hydroxylaminobenzene mutase (CnbB) . These enzymes interact with 2-Chloro-5-aminophenol to catalyze its conversion into other compounds .

Cellular Effects

It is known that chlorophenols, a group that includes 2-Chloro-5-aminophenol, are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Molecular Mechanism

The molecular mechanism of 2-Chloro-5-aminophenol involves its interaction with enzymes such as chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase . These enzymes catalyze the conversion of 4-chloronitrobenzene to 2-Chloro-5-aminophenol .

Temporal Effects in Laboratory Settings

It is known that the compound is part of the degradation pathway of 4-chloronitrobenzene .

Metabolic Pathways

2-Chloro-5-aminophenol is part of the degradation pathway of 4-chloronitrobenzene . This pathway involves the action of enzymes such as chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-5-aminophenol can be synthesized through various methods. One common approach involves the chlorination of p-cresol followed by amination. The process typically involves the following steps:

Chlorination: p-Cresol is chlorinated using chlorine gas in the presence of a catalyst to form 2-chloro-5-nitrophenol.

Industrial Production Methods: In industrial settings, 2-chloro-5-aminophenol is produced using large-scale chemical reactors. The process involves the same chlorination and reduction steps but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-aminophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted phenol derivatives

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-chlorophenol

- 2-Amino-4-chlorophenol

- 2-Amino-3-chlorophenol

Comparison: 2-Chloro-5-aminophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties that make it suitable for specific applications in dye synthesis and pharmaceutical research .

Biologische Aktivität

2-Chloro-5-aminophenol (2C5AP) is a chemical compound that has garnered attention in various fields, particularly due to its biological activities. This article explores the biological activity of 2C5AP, including its degradation mechanisms, toxicity profiles, and potential applications in antimicrobial and antidiabetic contexts.

2-Chloro-5-aminophenol is an aromatic amine that can be synthesized through the reduction of 2-chloro-5-nitrophenol. Its structure allows it to participate in various biochemical reactions, making it a subject of interest in environmental microbiology and pharmacology.

Microbial Degradation

Recent studies have highlighted the microbial degradation pathways of 2C5AP. A notable strain, CNP-8 , has been identified as capable of utilizing 2C5AP as a sole source of carbon and nitrogen. The degradation process involves several key enzymes:

- MnpA : A NADPH-dependent nitroreductase that catalyzes the reduction of 2C5AP to 2-chloro-5-hydroxylaminophenol.

- MnpC : An aminohydroquinone dioxygenase responsible for the ring-cleavage reaction during degradation.

The maximum biodegradation rate observed was at a substrate concentration of , indicating that higher concentrations exhibit toxic effects on microbial growth .

Toxicity Studies

Toxicological evaluations have shown that 2C5AP exhibits nephrotoxic effects in laboratory animals. In Fischer 344 rats, exposure to this compound resulted in significant renal damage characterized by lipid peroxidation and depletion of glutathione levels in renal cortical slices . Additionally, chronic exposure studies revealed a correlation between high doses and increased incidences of squamous cell carcinomas in the forestomach of male rats .

Table 1: Toxicological Effects of 2-Chloro-5-Aminophenol

Antimicrobial Activity

In addition to its degradation and toxicity profiles, 2C5AP has demonstrated antimicrobial properties. Studies employing the agar-well diffusion method have shown that compounds derived from 2C5AP exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Saccharomyces cerevisiae.

Table 2: Antimicrobial Efficacy of Compounds Derived from 2-Chloro-5-Aminophenol

| Microorganism | Activity Observed (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Significant |

| Micrococcus luteus | Moderate |

| Bacillus subtilis | High |

| Saccharomyces cerevisiae | Effective |

Antidiabetic Potential

Recent research has also indicated that derivatives of 2C5AP possess antidiabetic properties by inhibiting key enzymes such as α-amylase and α-glucosidase. The synthesized compounds showed up to 93.2% inhibition of α-amylase activity, suggesting potential therapeutic applications in managing diabetes .

Eigenschaften

IUPAC Name |

5-amino-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCNCRWPXOTDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073369 | |

| Record name | Phenol, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6358-06-1 | |

| Record name | 5-Amino-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-amino-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-chloro-5-aminophenol in organic synthesis?

A1: 2-Chloro-5-aminophenol serves as a crucial building block in synthesizing various heterocyclic compounds with biological activities []. Its reactivity stems from the presence of both an amino group and a hydroxyl group, enabling its participation in diverse reactions like etherification and acylation.

Q2: Can you elaborate on the synthetic route for Fluazuron involving 2-chloro-5-aminophenol?

A2: A recent study [] details an efficient three-step synthesis of Fluazuron, an insect growth regulator, using 2-chloro-5-aminophenol. The synthesis begins with a Williamson etherification reaction. 2-chloro-5-aminophenol reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of potassium carbonate and a phase transfer catalyst within DMF solvent. This forms an ether intermediate. Separately, 2,6-difluorbenzamide reacts with oxalyl chloride to yield an isocyanate intermediate. Finally, the ether intermediate undergoes acylation with the isocyanate intermediate, facilitated by TEDA (Triethylenediamine), to produce Fluazuron with a remarkable overall yield of 90.3%. This synthetic pathway highlights the versatility of 2-chloro-5-aminophenol in constructing complex molecules with potential applications in agriculture and pest control.

Q3: Are there other applications of 2-chloro-5-aminophenol derivatives besides Fluazuron synthesis?

A3: Yes, a study [] explored the use of a 2-chloro-5-aminophenol derivative, specifically a guanine azo ligand synthesized from 2-chloro-5-aminophenol, in the preparation of Cu(II) and Ag(I) complexes. These complexes demonstrated noteworthy antimicrobial and antioxidant properties. This highlights the potential of 2-chloro-5-aminophenol derivatives in developing new materials with biological applications, particularly in addressing antimicrobial resistance and oxidative stress.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.